molecular formula C19H17FN2O3 B2377757 6-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one CAS No. 899946-56-6

6-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one

Cat. No.: B2377757
CAS No.: 899946-56-6
M. Wt: 340.354
InChI Key: LWTVHLFRKFPCAS-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. This compound features a pyridazinone core substituted with a 3,4-dimethoxyphenyl group and a 3-fluorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions could target the pyridazinone core or the aromatic rings, potentially leading to dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated precursors, strong bases or acids, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, pyridazinone derivatives have shown potential as enzyme inhibitors, anti-inflammatory agents, and antimicrobial compounds. This specific compound could be investigated for similar activities.

Medicine

In medicine, compounds with similar structures have been explored for their potential therapeutic effects, including anti-cancer, anti-viral, and cardiovascular applications.

Industry

Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-dimethoxyphenyl)-2-(3-chlorobenzyl)pyridazin-3(2H)-one
  • 6-(3,4-dimethoxyphenyl)-2-(3-methylbenzyl)pyridazin-3(2H)-one
  • 6-(3,4-dimethoxyphenyl)-2-(3-nitrobenzyl)pyridazin-3(2H)-one

Uniqueness

The presence of the 3-fluorobenzyl group in 6-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and pharmacokinetic profile.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-17-8-6-14(11-18(17)25-2)16-7-9-19(23)22(21-16)12-13-4-3-5-15(20)10-13/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTVHLFRKFPCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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